tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate
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Overview
Description
Tert-butyl N-[1-(3-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]carbamate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(3-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of bases such as potassium carbonate and solvents like ethyl acetate and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(3-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.
Scientific Research Applications
Tert-butyl N-[1-(3-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
- 1-(1-Boc-piperidin-4-yl)-pyrazole-4-boronic acid pinacol ester
Uniqueness
Tert-butyl N-[1-(3-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C20H26N4O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C20H26N4O3/c1-20(2,3)27-19(26)22-15-9-11-24(12-10-15)18(25)16-13-21-23-17(16)14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,21,23)(H,22,26) |
InChI Key |
UJVQBJNUYYENMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=C(NN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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